2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane
Description
Properties
CAS No. |
68139-00-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxane |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-8-12(4)13-9-7-11(3)14-12/h6,11H,5,7-9H2,1-4H3 |
InChI Key |
CUALKFUPFIXKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate diols with acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired dioxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve halides or other suitable nucleophiles.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential applications in biological research, such as the study of enzyme inhibitors or the development of new pharmaceuticals. Its interactions with biological molecules can provide insights into various biochemical processes.
Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic properties. Research may focus on its potential use in drug development, particularly in areas such as anti-inflammatory or anticancer agents.
Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Biological Activity
2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane, a compound with the CAS number 68139-00-4, is a member of the dioxane family, characterized by its unique structure which includes two methyl groups and a pentenyl side chain. This compound has garnered interest due to its potential biological activities, particularly in the fields of fragrance and flavoring agents. This article aims to explore the biological activity of this compound through existing research findings, case studies, and relevant data.
The chemical properties of this compound are crucial for understanding its biological behavior. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.302 g/mol |
| Density | 0.885 g/cm³ |
| Boiling Point | 246.7 °C at 760 mmHg |
| Flash Point | 104.8 °C |
| LogP | 3.274 |
These properties suggest that the compound is relatively stable under standard conditions and may interact with biological systems in specific ways due to its lipophilicity.
1. Fragrance and Flavoring Applications
The primary application of this compound is in the fragrance industry. It exhibits a pleasant aroma profile that makes it suitable for use in perfumes and flavorings. According to patent literature, this compound can be used as a substitute for other more common fragrance components due to its unique scent characteristics .
3. Reactivity and Sensitization Potential
The reactivity of this compound can be assessed using methods such as the Direct Peptide Reactivity Assay (DPRA), which evaluates skin sensitization potential by measuring peptide depletion in the presence of chemicals . While specific data on this compound’s reactivity are not extensively documented, its structural similarities to known sensitizers warrant cautious evaluation.
4. Case Studies
A notable case study involved evaluating the safety of various flavoring substances including dioxanes in food applications. The findings suggested that while high doses can lead to oxidative stress and potential cellular damage, typical exposure levels in food do not pose significant risks to human health .
Q & A
What are the common synthetic routes for preparing 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane, and what factors influence the choice of method?
Basic Research Question
The synthesis of this compound typically involves acid-catalyzed cyclization of diols with carbonyl compounds or transacetalization reactions. For example, analogous dioxane derivatives are synthesized via cyclocondensation of substituted diols with ketones under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) . The bulky 4-methyl-3-pentenyl substituent introduces steric hindrance, which may necessitate prolonged reaction times or elevated temperatures to achieve ring closure. Solvent polarity and the use of dehydrating agents (e.g., molecular sieves) also influence yield by shifting equilibrium toward product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
